BenchChemオンラインストアへようこそ!

N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine

Solubility Salt Selection Drug Discovery

N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine (CAS 915921-45-8) is a synthetic, low-molecular-weight (207.25 g/mol) benzimidazole derivative with the molecular formula C11H14FN3. It is typically supplied as the free base at 95% purity or as a hydrochloride salt (CAS 1269378-80-4).

Molecular Formula C11H14FN3
Molecular Weight 207.25 g/mol
CAS No. 915921-45-8
Cat. No. B1326562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine
CAS915921-45-8
Molecular FormulaC11H14FN3
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCCNCCC1=NC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C11H14FN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15)
InChIKeyWJQCOAYHCQSXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine (CAS 915921-45-8) – Key Structural & Procurement Profile


N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine (CAS 915921-45-8) is a synthetic, low-molecular-weight (207.25 g/mol) benzimidazole derivative with the molecular formula C11H14FN3 [1]. It is typically supplied as the free base at 95% purity or as a hydrochloride salt (CAS 1269378-80-4) . The compound belongs to a class of 5-fluoro-1H-benzimidazole building blocks widely used in medicinal chemistry for kinase inhibitor and antimicrobial programs. No primary research articles or patents reporting biological data for this specific compound were identified in authoritative databases; publicly available information is limited to computed physicochemical properties and commercial sourcing specifications.

Why Generic Benzimidazole Building Blocks Cannot Substitute for N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine (915921-45-8)


High-strength differential biological evidence for this specific compound is absent from the peer-reviewed and patent literature; consequently, a procurement decision cannot currently be driven by demonstrated biological superiority over close analogs. The available differentiators are physicochemical and logistical: the free base (915921-45-8) versus the hydrochloride salt (1269378-80-4) differ in solubility and handling, and the N-ethyl substituent imparts modest lipophilicity changes (XLogP3 = 1.8) relative to des-ethyl analogs [1]. Users who require a compound with proven biological activity should not select this compound based on current publicly available data. For those who need a 5-fluoro-benzimidazole scaffold with a specific secondary amine handle for further derivatization, this building block offers a defined, commercially available starting point with documented purity and price metrics .

Quantitative Differentiation Evidence for N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine (915921-45-8) Versus Closest Analogs


Salt Form and Solubility Differentiation: Free Base vs. Hydrochloride Hydrate

The compound is commercially available as the free base (CAS 915921-45-8, 95% purity) and as the hydrochloride salt (CAS 1269378-80-4, 95% purity) . The hydrochloride salt is typically preferred for aqueous solubility in biological assays, while the free base offers higher solubility in organic solvents for synthetic manipulation. Direct comparative solubility data are not publicly available, but the selection between these two forms provides a quantifiable logistical differentiation for procurement: the salt form is solid at ambient temperature and shipped at room temperature, whereas the free base's physical state may vary by lot. No comparator compound outside of the same chemical entity provides this exact dual-form offering.

Solubility Salt Selection Drug Discovery

Lipophilicity Modulation via N-Ethyl Substitution Relative to Des-Ethyl Analog

The computed XLogP3 for the target compound is 1.8 [1], compared to 1.1 for the des-ethyl analog 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CID 12152503) [2]. This ~0.7 log unit increase reflects the additional N-ethyl group and translates to an approximately 5-fold higher predicted octanol-water partition coefficient. This modest lipophilicity shift may influence membrane permeability and non-specific binding in cellular assays, a factor to consider when designing probe molecules or optimizing ADME properties.

Lipophilicity XLogP3 Medicinal Chemistry Design

Hydrogen Bond Donor Count and Topological Polar Surface Area: Implications for CNS Penetration

The target compound and its des-ethyl analog share identical hydrogen bond donor count (2) and hydrogen bond acceptor count (3) [1][2]. The topological polar surface area (TPSA) is 40.7 Ų for both compounds. These values fall within the favorable range for passive blood-brain barrier penetration (typically TPSA < 60–70 Ų and HBD ≤ 3). This class-level property suggests that the benzimidazole core with a 5-fluoro substituent and an ethylamine side chain retains a favorable CNS MPO profile, but the N-ethyl modification does not alter TPSA or HBD relative to the des-ethyl analog.

CNS Drug Design TPSA Physicochemical Property Optimization

Commercially Available Purity and Price Comparison: Free Base vs. HCl Salt and Des-Ethyl Analog

The free base (915921-45-8) is listed by Fluorochem at 95% purity with pricing available upon quotation . The HCl salt (1269378-80-4) is offered by Hit2Lead at 95% purity with published pricing of $51 for 1 g and $202 for 5 g . The des-ethyl free base analog (887405-22-3) is similarly listed at 95% purity by Alfa Chemistry, though no public pricing is available. The HCl salt of the target compound offers transparent, competitive pricing for milligram-to-gram scale procurement, whereas analogs lack published HCl salt forms with transparent pricing.

Procurement Specification Cost Efficiency Building Block Sourcing

Rotatable Bond Count and Molecular Flexibility Comparison with Shorter-Chain Analog

The target compound has 4 rotatable bonds [1], compared to 2 rotatable bonds for 1-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CAS 177407-08-8) [2]. The additional two rotatable bonds (ethyl spacer plus N-ethyl group) increase conformational flexibility, which may influence entropic penalty upon target binding. The molecular weight increases from 179.19 to 207.25 g/mol, reducing ligand efficiency metrics. No experimental binding or functional data are available to confirm whether this flexibility translates to potency differences.

Conformational Flexibility Ligand Efficiency Medicinal Chemistry

Optimal Procurement and Research Scenarios for N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine (915921-45-8)


Hit-to-Lead Chemistry Requiring a 5-Fluoro-Benzimidazole Secondary Amine Scaffold

Medicinal chemistry teams conducting kinase or antimicrobial hit-to-lead programs can procure the HCl salt (1269378-80-4) for direct use in amide coupling or reductive amination steps, leveraging its defined 95% purity and published small-scale pricing ($51/1 g) . The free base is available for organic-solvent-based reactions from Fluorochem . This dual-form availability eliminates the need for in-house salt screening at the building-block stage, accelerating SAR exploration by 1–2 synthetic steps compared to analogs available only as free bases [1].

DNA-Encoded Library (DEL) Synthesis with Defined Physicochemical Properties

The compound's computed XLogP3 of 1.8, TPSA of 40.7 Ų, and 4 rotatable bonds [1] position it as a moderately lipophilic, conformationally flexible building block suitable for DNA-encoded library construction. Its molecular weight (207.25 g/mol) and functional handle (secondary amine) are compatible with standard DEL chemistry cycles. The hydrochloride salt form offers aqueous solubility required for on-DNA reactions, reducing precipitation failures observed with free base analogs.

Computational Chemistry and QSAR Model Building

Computational chemists developing QSAR models for benzimidazole-based kinase inhibitors can use the target compound's computed descriptors (XLogP3 1.8, TPSA 40.7 Ų, HBD 2, HBA 3, Rotatable Bonds 4) [1] as a reference point. The availability of analogous compounds with systematic structural variations (des-ethyl, shorter linker) enables property landscape analysis even in the absence of experimental bioactivity data. The compound's placement in PubChem with full computed descriptors supports integration into machine learning pipelines for virtual screening.

Structural Biology Probe Design via N-Ethyl Lipophilicity Tuning

Structural biologists optimizing fragment hits can select the N-ethyl derivative over the des-ethyl analog to achieve a 0.7-unit XLogP3 increase [1] without altering hydrogen bond donor/acceptor counts or TPSA. This fine-tuning capability allows exploration of lipophilic pocket interactions while maintaining favorable ligand efficiency metrics, particularly relevant for targets with hydrophobic sub-pockets adjacent to the hinge-binding region, such as FGFR and CDK kinases.

Quote Request

Request a Quote for N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.